molecular formula C20H14ClN3O B2466018 3-chloro-N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)benzamide CAS No. 1798046-53-3

3-chloro-N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)benzamide

Cat. No. B2466018
CAS RN: 1798046-53-3
M. Wt: 347.8
InChI Key: CQYNFSGVXSCQHL-UHFFFAOYSA-N
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Description

“3-chloro-N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)benzamide” is a compound that contains an imidazo[1,2-a]pyridine moiety . Imidazo[1,2-a]pyridines are important fused bicyclic 5–6 heterocycles recognized as a “drug prejudice” scaffold due to their wide range of applications in medicinal chemistry .


Synthesis Analysis

Imidazo[1,2-a]pyridines can be synthesized using a variety of strategies such as condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions . A solvent- and catalyst-free method for the synthesis of a series of imidazo[1,2-a]pyridines involves the condensation of 2-aminopyridines with α-bromoketones under microwave irradiation .


Chemical Reactions Analysis

The synthesis of imidazo[1,2-a]pyridines involves various chemical reactions. For instance, a solvent- and catalyst-free method involves the condensation of 2-aminopyridines with α-bromoketones under microwave irradiation .

Scientific Research Applications

Medicinal Chemistry

Imidazo[1,2-a]pyridines have captured significant interest in medicinal chemistry due to their diverse bioactivity. These compounds exhibit promising properties, including:

Tuberculosis Treatment

Imidazo[1,2-a]pyridines have been studied as potential agents against tuberculosis (TB). For instance, the compound Q203 (a derivative of imidazo[1,2-a]pyridine) showed significant reduction in bacterial load in a TB mouse model .

Enzyme Inhibition

New N-(4-(imidazo[1,2-a]pyridin-2-yl)phenyl)cinnamamide derivatives have been synthesized and evaluated for their inhibitory activities against enzymes:

Material Science

Imidazo[1,2-a]pyridines are not only relevant in medicinal chemistry but also find applications in material science due to their unique structural characteristics .

properties

IUPAC Name

3-chloro-N-(2-imidazo[1,2-a]pyridin-2-ylphenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14ClN3O/c21-15-7-5-6-14(12-15)20(25)23-17-9-2-1-8-16(17)18-13-24-11-4-3-10-19(24)22-18/h1-13H,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQYNFSGVXSCQHL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=CN3C=CC=CC3=N2)NC(=O)C4=CC(=CC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-chloro-N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)benzamide

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